![molecular formula C17H11ClF6N4O2 B2735205 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione CAS No. 337921-02-5](/img/structure/B2735205.png)
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is synthesized using different methods . Another method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring and a quinoxalinedione ring, both of which are aromatic. The pyridine ring is substituted with a trifluoromethyl group and an aminoethyl group, which is further connected to the quinoxalinedione ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, amination of a 2-halogeno-trifluoromethyl-halogenopyridine or halogenation of a 2-amino-trifluoromethylpyridine can produce a similar compound . Other reactions include Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, include a melting point of 86-90 °C . The trifluoromethyl group imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.Scientific Research Applications
Synthesis and Derivative Development
The compound 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione represents a fluorinated quinoxaline derivative, which is of interest in the synthesis of complex organic compounds. In related research, the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides has been explored through reactions involving ethyl acetoacetate and ethyl chloroformate, demonstrating the potential for creating a variety of structurally similar compounds with potential applications in pharmaceuticals and materials science (Kotovskaya et al., 1999).
Photovoltaic Properties and Organic Electronics
Derivatives of quinoxaline have shown promise in the field of organic electronics, specifically in the development of photovoltaic properties. Studies on 4H-pyrano[3,2-c]quinoline derivatives reveal their application in organic–inorganic photodiode fabrication, highlighting their potential in improving the efficiency of solar energy conversion and electronic devices (Zeyada et al., 2016).
Chemical Synthesis and Reactivity
Research into the reactivity and synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines, which share structural similarities with the compound , has contributed to the development of novel synthesis methods for quinoxaline derivatives. This work supports the generation of compounds with varied functional groups, potentially applicable in creating new chemical entities for drug development and material science (Iwata et al., 1994).
Advanced Material Development
The exploration of quinoxaline derivatives extends into the development of advanced materials, with studies on functionalized naphthol[2,3-h]quinoline-7,12-diones presenting methods for creating compounds that could serve as functional materials in various technological applications, from semiconductors to photoluminescent materials (Barabanov et al., 1998).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
The future directions of this compound could be in the field of agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N4O2/c18-10-5-9(17(22,23)24)7-26-13(10)25-3-4-28-12-2-1-8(16(19,20)21)6-11(12)27-14(29)15(28)30/h1-2,5-7H,3-4H2,(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUUIWTXAJLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

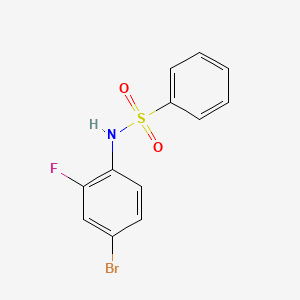
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)
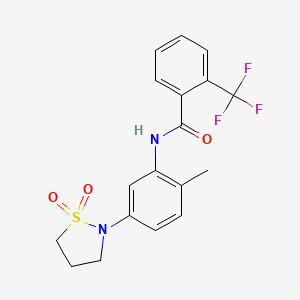
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
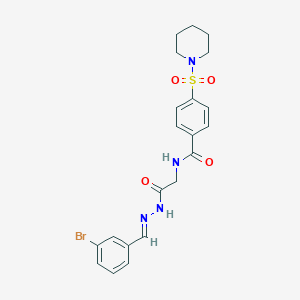
![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)
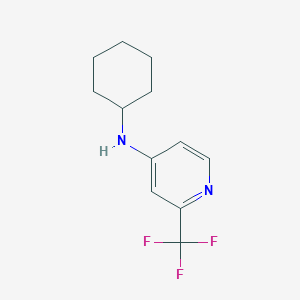
![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)
![N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide](/img/structure/B2735138.png)

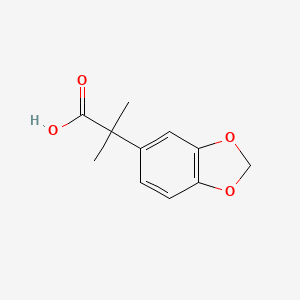
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)
![1-[(3,5-difluorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2735145.png)